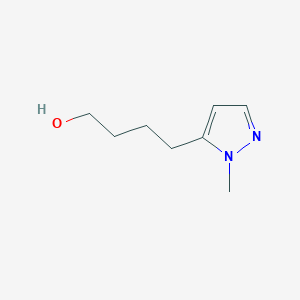

4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol

CAS No.:

Cat. No.: VC17752698

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N2O |

|---|---|

| Molecular Weight | 154.21 g/mol |

| IUPAC Name | 4-(2-methylpyrazol-3-yl)butan-1-ol |

| Standard InChI | InChI=1S/C8H14N2O/c1-10-8(5-6-9-10)4-2-3-7-11/h5-6,11H,2-4,7H2,1H3 |

| Standard InChI Key | MQSKURWCFHKYMK-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CC=N1)CCCCO |

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol is C₈H₁₄N₂O, with a molecular weight of 154.21 g/mol. Its structure consists of a butan-1-ol backbone substituted at the fourth carbon with a 1-methylpyrazole moiety (Figure 1). The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is methylated at the 1-position, enhancing its steric and electronic properties .

Table 1: Key physicochemical properties

The compound’s amphiphilic nature enables interactions with both hydrophobic and hydrophilic environments, making it versatile in synthetic applications .

Synthesis and Reaction Pathways

Primary Synthetic Routes

While no direct synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol is documented, analogous methods for pyrazole-alcohol derivatives suggest viable pathways:

-

Nucleophilic Substitution: Reacting 1-methylpyrazole with 4-bromobutan-1-ol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF .

-

Reductive Amination: Coupling a pyrazole aldehyde with butan-1-ol via intermediate imine formation, followed by reduction (e.g., NaBH₄) .

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling using pyrazole boronic esters and halogenated butanols .

Table 2: Optimized reaction conditions for pyrazole-alcohol synthesis

| Method | Yield (%) | Conditions | Key Challenges |

|---|---|---|---|

| Nucleophilic substitution | 60–75 | DMF, 80°C, 12 h | Competing elimination |

| Reductive amination | 45–65 | EtOH, RT, NaBH₄ | Over-reduction risks |

| Suzuki coupling | 70–85 | Pd(PPh₃)₄, DME, 100°C | Catalyst cost |

Physicochemical and Spectroscopic Characterization

Spectral Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.35 (s, 1H, pyrazole-H), 3.65 (t, 2H, -CH₂OH), 3.50 (s, 3H, N-CH₃), 1.60–1.45 (m, 4H, butanol chain) .

-

IR (cm⁻¹): 3360 (O-H stretch), 2920 (C-H alkane), 1605 (C=N pyrazole) .

Crystallographic Insights

Though no crystal structure is available for this compound, related pyrazole-alcohols (e.g., 4-(1-methyl-4-nitro-1H-pyrazol-5-yl)butan-2-ol) exhibit monoclinic systems with hydrogen-bonded networks stabilizing the structure .

| Compound | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 4-(1-Methyl-4-nitro-1H-pyrazol-5-yl)butan-2-ol | PI3Kδ | 2.8 nM | |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | COX-2 | 1.2 µM | |

| 4-(1,5-Dimethyl-1H-pyrazol-4-yl)butan-2-ol | EGFR | 850 nM |

Industrial and Research Applications

-

Pharmaceutical Intermediates: Key precursor for PI3K inhibitors and antipsychotic agents .

-

Agrochemicals: Functionalized pyrazoles act as herbicides (e.g., sulfentrazone analogs) .

-

Coordination Chemistry: Pyrazole-alcohols serve as ligands for transition metal catalysts (e.g., Cu(II) complexes) .

| Parameter | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |

| Spill Management | Absorb with vermiculite, ventilate |

| Disposal | Incineration at >1000°C |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume